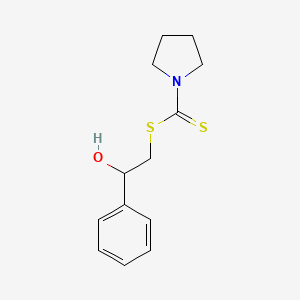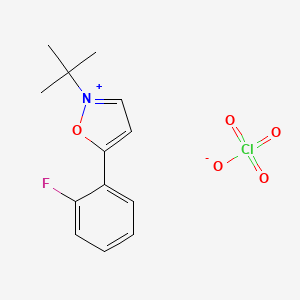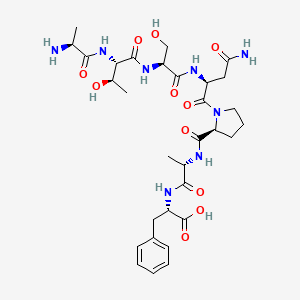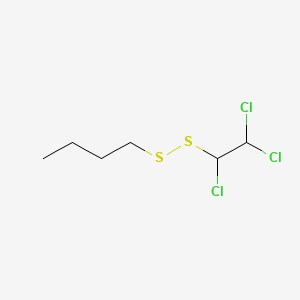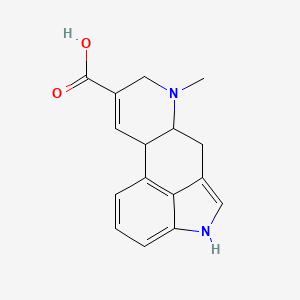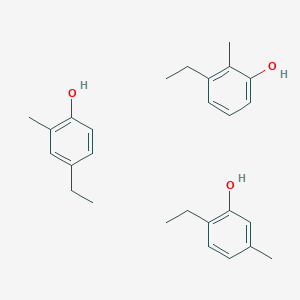
Unii-X22CE72unh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmethylphenol (Mixed Isomers): , identified by the Unique Ingredient Identifier (UNII) X22CE72UNH, is a compound that consists of various isomers of ethylmethylphenol. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmethylphenol can be synthesized through several methods, including alkylation of phenol with ethylene and methanol under acidic conditions. The reaction typically involves the use of catalysts such as sulfuric acid or aluminum chloride to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, ethylmethylphenol is produced on a large scale using continuous flow reactors. The process involves the controlled addition of ethylene and methanol to phenol in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired isomers .
Chemical Reactions Analysis
Types of Reactions: Ethylmethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form ethylmethylcyclohexanol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used under controlled conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Ethylmethylcyclohexanol
Substitution: Nitroethylmethylphenol, sulfoethylmethylphenol, and haloethylmethylphenol.
Scientific Research Applications
Ethylmethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances, resins, and polymers.
Mechanism of Action
The mechanism of action of ethylmethylphenol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The compound’s structure allows it to interact with cellular membranes, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Cresols: Similar in structure but differ in the position of the methyl group.
Xylenols: Differ in the number and position of methyl groups on the phenol ring.
Thymol: Contains an isopropyl group instead of an ethyl group.
Uniqueness: Ethylmethylphenol’s unique combination of ethyl and methyl groups on the phenol ring provides distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
30230-52-5 |
|---|---|
Molecular Formula |
C27H36O3 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-ethyl-5-methylphenol;3-ethyl-2-methylphenol;4-ethyl-2-methylphenol |
InChI |
InChI=1S/3C9H12O/c1-3-8-4-5-9(10)7(2)6-8;1-3-8-5-4-7(2)6-9(8)10;1-3-8-5-4-6-9(10)7(8)2/h3*4-6,10H,3H2,1-2H3 |
InChI Key |
CIOIFXPZFZXZTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C.CCC1=C(C(=CC=C1)O)C.CCC1=C(C=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
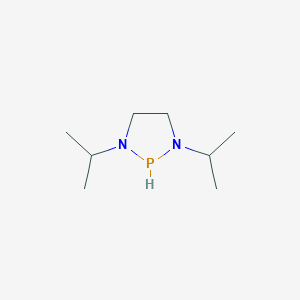
![6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14178395.png)
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
![4-[Bis(chloromethyl)amino]phenyl thiocyanate](/img/structure/B14178405.png)
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
